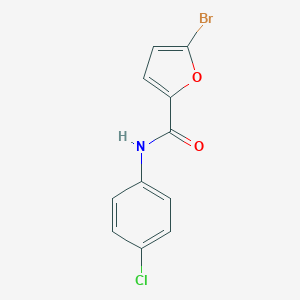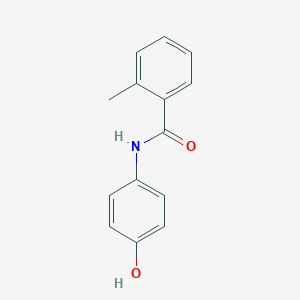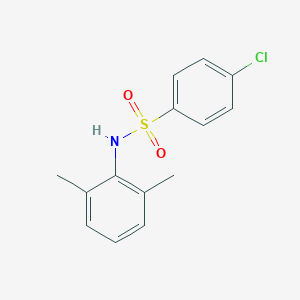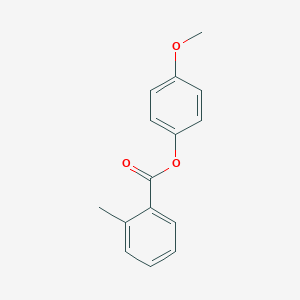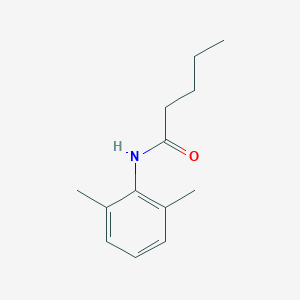
N-(3-chloro-4-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)benzenesulfonamide, also known as N-(3-chloro-4-methylphenyl)benzenesulfonamide, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide is not well understood. However, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been shown to have potential therapeutic applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which has been shown to have potential therapeutic applications in the treatment of various diseases. It has also been shown to exhibit antimicrobial activity, which has been attributed to the presence of the sulfonamide group.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been shown to exhibit promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. However, it also has several limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide. One potential area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another potential area of research is the investigation of its potential therapeutic applications in the treatment of various diseases. Additionally, the study of its mechanism of action and its biochemical and physiological effects can provide valuable insights into its potential applications in various fields of study.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide involves the reaction of 3-chloro-4-methylaniline with benzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. This method has been widely used in the synthesis of N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide and has been shown to yield high purity and good yields.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide has been extensively used in scientific research due to its various applications. It has been used as a starting material in the synthesis of various bioactive molecules, including inhibitors of carbonic anhydrase, which have been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer. It has also been used as a ligand in the synthesis of metal complexes, which have been shown to exhibit promising antimicrobial activity.
Propriétés
Numéro CAS |
16937-26-1 |
|---|---|
Formule moléculaire |
C13H12ClNO2S |
Poids moléculaire |
281.76 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-7-8-11(9-13(10)14)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3 |
Clé InChI |
YKNGOABEQLEFFP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)Cl |
Autres numéros CAS |
16937-26-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




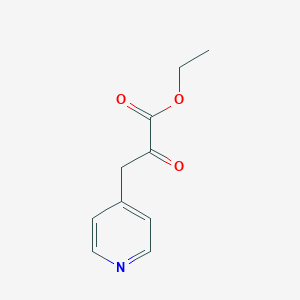
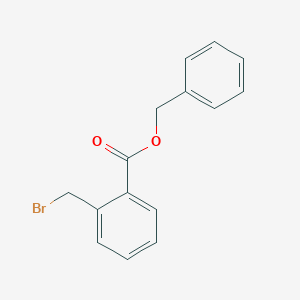

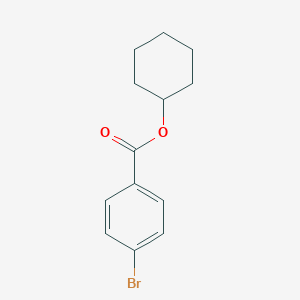
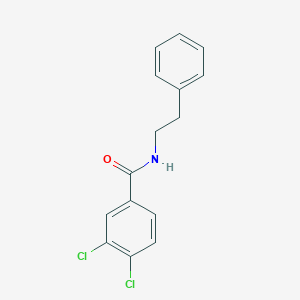
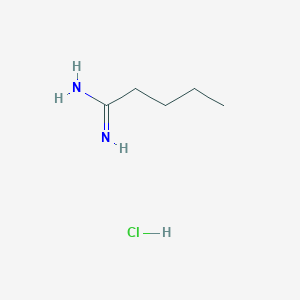
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
